molecular formula C25H25N5O2S2 B11631651 2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631651
M. Wt: 491.6 g/mol
InChI Key: JYCRCEHTVNFVRL-ZHZULCJRSA-N
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Description

The compound “(5Z)-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyridopyrimidine core, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzylpiperazine, methylpyridopyrimidine, and thiazolidinone derivatives. Key steps in the synthesis could involve:

    Formation of the pyridopyrimidine core: This might be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This could be done via nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This might involve condensation reactions with sulfur-containing reagents.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might:

    Bind to enzymes: Inhibiting their activity.

    Interact with receptors: Modulating their signaling pathways.

    Affect cellular processes: Such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Such as benzylpiperazine.

    Pyridopyrimidine derivatives: Such as pyridopyrimidine-4-one.

    Thiazolidinone derivatives: Such as thiazolidin-4-one.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which might confer unique biological activities or chemical reactivity compared to its individual components.

Properties

Molecular Formula

C25H25N5O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O2S2/c1-17-8-9-21-26-22(29-12-10-28(11-13-29)16-18-6-4-3-5-7-18)19(23(31)30(21)15-17)14-20-24(32)27(2)25(33)34-20/h3-9,14-15H,10-13,16H2,1-2H3/b20-14-

InChI Key

JYCRCEHTVNFVRL-ZHZULCJRSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)CC5=CC=CC=C5)C=C1

Origin of Product

United States

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